molecular formula C11H15BrClNO3S B1374447 2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride CAS No. 1354949-36-2

2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride

Cat. No. B1374447
CAS RN: 1354949-36-2
M. Wt: 356.66 g/mol
InChI Key: YMWQTDWBOGCSSR-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride (BTMAH) is a small molecular weight compound that has been studied for its potential applications in scientific research. BTMAH is a derivative of the amino acid, glycine, and is structurally similar to several other compounds that have been used in biomedical research. It is a highly soluble compound with a low melting point which makes it an excellent choice for various laboratory experiments.

Scientific Research Applications

Synthesis and Educational Applications

In an undergraduate course context, 2-bromothiophene, closely related to the compound , has been used in the synthesis of drug intermediates like methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate. This synthesis is a valuable educational tool, enhancing students' interest and skills in scientific research and experimentation (W. Min, 2015).

Application in Heterocyclic Syntheses

The compound is also instrumental in heterocyclic syntheses, where bromothiophene derivatives have been used to produce thienopyranones and thienopyridinones. These syntheses involve reactions of bromothiophene carboxylic acids with carbanions in the presence of copper or copper(II) acetate (D. E. Ames & O. Ribeiro, 1975).

Exploration of Non-Linear Optical Properties

Recent studies have explored the synthesis of bromothiophene derivatives for examining their non-linear optical properties. These studies involve Suzuki cross-coupling reactions and theoretical investigations like Density Functional Theory (DFT) to understand the molecular structure and reactivity (Komal Rizwan et al., 2021).

Synthesis Research for Industrial Applications

Research has been conducted on synthesizing bromothiophene by various methods, such as direct bromination. This research focuses on optimizing the yield and economic performance of the process, which is relevant for industrial applications (Chen Li-gong, 2007).

Biomedical Research: Liposome Coupling

In the field of biomedical research, derivatives of bromothiophene have been used in the synthesis of heterobifunctional cross-linking reagents. These reagents are applied in the coupling of peptides to liposomes, a technique critical in vaccine development and drug delivery systems (B. Frisch, C. Boeckler, & F. Schuber, 1996).

properties

IUPAC Name

2-(4-bromothiophen-2-yl)-2-(oxolan-2-ylmethylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S.ClH/c12-7-4-9(17-6-7)10(11(14)15)13-5-8-2-1-3-16-8;/h4,6,8,10,13H,1-3,5H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWQTDWBOGCSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(C2=CC(=CS2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354949-36-2
Record name 2-Thiopheneacetic acid, 4-bromo-α-[[(tetrahydro-2-furanyl)methyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354949-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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